molecular formula C14H12O2 B2879470 2'-Methoxy-biphenyl-2-carbaldehyde CAS No. 93465-26-0

2'-Methoxy-biphenyl-2-carbaldehyde

Cat. No.: B2879470
CAS No.: 93465-26-0
M. Wt: 212.248
InChI Key: ZYNNXRUYVVQLOW-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Advanced Chemical Synthesis

Biphenyl scaffolds, consisting of two phenyl rings linked by a single bond, are fundamental structural motifs in a vast array of organic compounds. rsc.orgbohrium.com Their prevalence is notable in medicinally active compounds, marketed drugs, and naturally occurring products. rsc.orgbohrium.com The biphenyl framework provides a rigid and tunable platform for the spatial arrangement of functional groups, which is crucial for biological activity and material properties. nih.gov

The utility of biphenyl derivatives extends to various fields, including pharmaceuticals, agricultural products, and materials science, where they are used in the production of liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net The synthesis of these valuable compounds often relies on cross-coupling reactions, such as the Suzuki-Miyaura, Ullmann, and Kumada reactions, which enable the efficient formation of the biaryl bond. rsc.orgbohrium.com The ability to introduce a wide range of substituents onto the biphenyl core allows for the fine-tuning of its electronic and steric properties, making it a privileged structure in drug discovery and the development of functional materials. rsc.orgnih.gov

Overview of Aldehyde Functionality in Complex Organic Transformations

The aldehyde group (–CHO) is one of the most versatile functional groups in organic chemistry. wikipedia.orgteachy.app Characterized by a carbonyl group at the end of a carbon chain, aldehydes are highly reactive and participate in a wide array of chemical transformations. teachy.aifiveable.me The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for nucleophilic attack. teachy.appteachy.ai

This inherent reactivity allows aldehydes to undergo numerous important reactions, including:

Oxidation to form carboxylic acids. teachy.aifiveable.me

Reduction to yield primary alcohols. fiveable.me

Nucleophilic addition reactions , which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgteachy.ai Examples include the Grignard reaction, Wittig reaction, and aldol (B89426) condensation. fiveable.me

Formation of imines and enamines through reaction with amines. fiveable.me

Acetalization with alcohols to form acetals, which can serve as protecting groups. wikipedia.orgteachy.ai

The aldehyde functionality is a cornerstone of organic synthesis, providing a gateway to a multitude of other functional groups and enabling the construction of complex molecular frameworks. teachy.app

Academic Relevance of 2'-Methoxy-biphenyl-2-carbaldehyde as a Synthetic Precursor and Catalytic Component

This compound (C14H12O2) combines the structural features of a biphenyl scaffold with the reactivity of an aldehyde, making it a valuable intermediate in organic synthesis. nih.gov Its structure has been confirmed through various analytical techniques, and its chemical and physical properties are well-documented. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
IUPAC Name2-(2-methoxyphenyl)benzaldehyde
CAS Number93465-26-0
Source: PubChem nih.gov

This compound serves as a precursor in the synthesis of various heterocyclic compounds, such as phenanthridines. For instance, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes, derived from compounds like this compound, can undergo photochemically-mediated cyclization to yield phenanthridine (B189435) derivatives. wits.ac.zanih.gov These derivatives are of interest due to their potential biological activities. nih.gov

Furthermore, the aldehyde group can be transformed into other functionalities, expanding its synthetic utility. For example, reduction of the aldehyde to an alcohol, followed by further reactions, is a common strategy in multi-step syntheses. figshare.com The presence of the methoxy (B1213986) group can influence the reactivity and conformation of the molecule, and in some cases, can be a leaving group in certain cyclization reactions. wits.ac.za

Research has also explored the use of related biphenyl aldehydes in catalytic processes. While direct catalytic applications of this compound itself are less documented, the biphenyl scaffold is a key component in many ligands for transition metal catalysis. The specific substitution pattern of this compound makes it a potential candidate for the design of new ligands with tailored steric and electronic properties.

The decomposition of related biphenyl carboxylic acids, which can be formed by the oxidation of the corresponding aldehydes, has been studied to understand reaction pathways such as decarboxylation and ketonization. acs.org This knowledge is crucial for controlling reaction outcomes in high-temperature processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNNXRUYVVQLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93465-26-0
Record name 93465-26-0
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Catalytic Applications and Ligand Design Principles Involving 2 Methoxy Biphenyl 2 Carbaldehyde Derivatives

Investigation of 2'-Methoxy-biphenyl-2-carbaldehyde Derivatives as Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions

The design of new ligands is a cornerstone of progress in homogeneous catalysis. The biphenyl (B1667301) framework of this compound serves as a versatile platform for creating ligands for transition metals, particularly palladium. The aldehyde group can be readily converted into various coordinating moieties, such as imines, phosphines, or N-heterocyclic carbenes (NHCs), allowing for the synthesis of a library of ligands with diverse properties.

Ligand Efficacy in Suzuki-Miyaura Coupling Processes

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. rsc.orgrsc.org The efficiency of this reaction is highly dependent on the nature of the palladium catalyst and, more specifically, the ligand coordinated to the metal center. nih.gov While direct studies on ligands derived from this compound are not extensively documented in publicly available research, the principles of ligand design for Suzuki-Miyaura coupling suggest their potential efficacy.

The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. uni-rostock.de The ligand plays a crucial role in each of these steps, influencing the reaction rate, catalyst stability, and product selectivity. For instance, bulky and electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition of aryl chlorides, which are often challenging substrates. uwindsor.ca

EntryAryl HalideArylboronic AcidCatalyst SystemSolventTemp (°C)Yield (%)
14-Bromoacetophenone2-Formylphenylboronic acid MIDA esterPd EnCat™ 30EtOH/H₂OReflux95
24-Iodoanisole2-Formylphenylboronic acid MIDA esterPd EnCat™ 30EtOH/H₂OReflux92
32-Bromothiophene2-Formylphenylboronic acid MIDA esterPd EnCat™ 30EtOH/H₂OReflux85

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Biphenyl Derivatives. This table showcases typical conditions and yields for the synthesis of biphenyl compounds, which could be analogous to couplings involving derivatives of this compound. Data adapted from rsc.org.

Comparative Studies of Ligand Structure-Activity Relationships in Palladium Catalysis

The relationship between a ligand's structure and its activity in catalysis is a central theme in organometallic chemistry. For biphenyl-based ligands, the substituents on the aromatic rings significantly impact the catalytic performance. nih.gov The 2'-methoxy group in the this compound scaffold is an electron-donating group. Ligands incorporating this feature are expected to increase the electron density on the palladium center, which can facilitate the oxidative addition step. uwindsor.ca

Furthermore, the aldehyde functionality can be transformed into a variety of coordinating groups. For example, condensation with a primary amine would yield a Schiff base ligand. The steric bulk of the substituent on the amine would directly influence the steric environment around the metal center. Comparative studies of a series of such ligands, each with a different substituent, would allow for a systematic investigation of structure-activity relationships.

Influence of Ligand Bulk and Electron-Donating Ability on Catalytic Efficiency

The steric and electronic properties of ligands are paramount in determining the efficiency of a catalytic system. ethz.ch

Ligand Bulk: Bulky ligands can promote the reductive elimination step of the catalytic cycle, leading to faster turnover rates. acs.org They can also help to stabilize the catalytically active monoligated palladium species, which is often proposed as the active species in cross-coupling reactions. acs.org In the context of ligands derived from this compound, the steric bulk can be systematically varied by modifying the group attached to the imine nitrogen or by introducing bulky substituents on the biphenyl backbone.

Ligand TypeKey FeatureExpected Effect on Catalysis
Bulky Phosphine LigandsLarge cone anglePromotes reductive elimination, stabilizes active species. acs.org
Electron-Rich LigandsHigh pKaFacilitates oxidative addition of less reactive substrates. uwindsor.ca
Bidentate LigandsChelationCan enhance catalyst stability. uwindsor.ca

Table 2: General Influence of Ligand Properties on Catalytic Efficiency in Cross-Coupling Reactions. This table summarizes established principles of ligand effects that would apply to derivatives of this compound.

Exploration of this compound Derivatives in Other Catalytic Transformations

While the primary focus is often on cross-coupling reactions, ligands derived from this compound could also find applications in other catalytic transformations. The versatility of the aldehyde group allows for the synthesis of ligands suitable for a range of reactions. For instance, conversion to chiral amines or phosphines could lead to ligands for asymmetric catalysis.

Potential areas of exploration include:

Heck Reaction: The formation of carbon-carbon bonds between an unsaturated halide and an alkene.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.

Carbonylation Reactions: The introduction of a carbonyl group.

The specific design of the ligand would need to be tailored to the requirements of each catalytic cycle.

Mechanistic Elucidation of Catalytic Cycles Promoted by this compound Derived Ligands

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. For a catalytic cycle promoted by a ligand derived from this compound, several key aspects would need to be investigated.

The general catalytic cycle for a Suzuki-Miyaura reaction is well-established and involves the interconversion of Pd(0) and Pd(II) species. uni-rostock.de Key steps to investigate for a new ligand system would include:

Oxidative Addition: The rate-determining step in many cross-coupling reactions. Studies would focus on how the electronic and steric properties of the ligand influence the kinetics of this step.

Transmetalation: The transfer of the organic group from the boron reagent to the palladium center. The nature of the base and solvent can play a significant role here.

Reductive Elimination: The final step where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated.

Techniques such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and computational modeling would be invaluable in elucidating the mechanistic details of a catalytic system employing these novel ligands.

Utility of 2 Methoxy Biphenyl 2 Carbaldehyde As a Precursor for Complex Molecular Architectures

Synthesis of Heterocyclic Systems from 2'-Methoxy-biphenyl-2-carbaldehyde

The unique substitution pattern of this compound facilitates intramolecular reactions, making it an ideal starting material for the synthesis of various fused ring systems. The aldehyde group serves as a reactive handle for initial transformations, while the 2'-methoxy group can act as a leaving group or a directing group in subsequent cyclization steps.

Derivatization to Dibenzopyranone Scaffolds

The dibenzopyranone, specifically the 6H-dibenzo[b,d]pyran-6-one core, is a structural motif present in numerous natural products and compounds of medicinal interest. This compound serves as a key precursor for this scaffold. The synthesis typically involves the oxidation of the aldehyde group to a carboxylic acid. The resulting 2'-methoxybiphenyl-2-carboxylic acid can then undergo an acid-catalyzed intramolecular cyclization. This process, known as demethylative lactonization, involves the nucleophilic attack of the carboxylic acid onto the aromatic ring, with the subsequent loss of the methyl group from the methoxy (B1213986) ether to form the stable lactone ring of the dibenzopyranone system. oup.comuwindsor.ca This two-step conversion provides an efficient route to these valuable heterocyclic structures. uwindsor.ca

Precursor ScaffoldKey TransformationResulting HeterocycleRef.
This compound1. Oxidation to Carboxylic Acid 2. Demethylative Lactonization6H-Dibenzo[b,d]pyran-6-one oup.comuwindsor.ca

Formation of Phenanthridines via Novel Methodologies

Phenanthridine (B189435) and its derivatives are an important class of nitrogen-containing heterocycles known for their wide range of biological activities, including antitumor and antiparasitic properties. d-nb.info A novel and efficient method for synthesizing phenanthridines utilizes this compound as the starting material. d-nb.infonih.gov

The methodology involves the conversion of the carbaldehyde to its O-acetyl oxime derivative. d-nb.inforesearchgate.net Subsequent exposure of the 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime to ultraviolet (UV) radiation initiates a photochemically-mediated cyclization. nih.govwits.ac.za This reaction is proposed to proceed through the homolytic cleavage of the N-O bond, generating an iminyl radical. d-nb.infowits.ac.za This radical then undergoes an intramolecular cyclization onto the methoxy-bearing aromatic ring, leading to the formation of a new C-N bond and the expulsion of the ortho-methoxy group to furnish the aromatic phenanthridine core. d-nb.infowits.ac.za However, research indicates that electron-rich accepting rings are preferred for this transformation; irradiation of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime resulted exclusively in the formation of 2'-methoxy-[1,1'-biphenyl]-2-carbonitrile, suggesting limitations based on the substitution pattern of the accepting ring. wits.ac.za

Reaction Scheme: Photochemical Synthesis of Phenanthridines

this compound O-acetyl oxime $\xrightarrow{UV\ irradiation}$ Phenanthridine

This photochemical approach is notable for avoiding harsh reaction conditions often associated with traditional phenanthridine syntheses. researchgate.net

Application in the Construction of Biologically Relevant Compounds

The biphenyl (B1667301) framework derived from this compound is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets. The aldehyde functionality allows for its direct incorporation into larger molecules through reactions like reductive amination.

Synthesis of Aryl-biphenyl-2-ylmethylpiperazines as 5-HT7 Ligands

The serotonin (B10506) 7 (5-HT7) receptor is a promising therapeutic target for neurological disorders such as depression and neuropathic pain. nih.govelsevierpure.com Researchers have designed and synthesized novel series of aryl-biphenyl-2-ylmethylpiperazine derivatives as potent 5-HT7 receptor ligands. nih.gov In these syntheses, this compound or similarly substituted biphenyl-2-carbaldehydes are key intermediates. The aldehyde is coupled with various N-arylpiperazines via reductive amination to yield the target compounds. researchgate.net

This synthetic strategy allows for the exploration of structure-activity relationships (SAR). Studies have shown that the nature and position of substituents on both the biphenyl and arylpiperazine moieties significantly influence the binding affinity for the 5-HT7 receptor. nih.govelsevierpure.com For instance, molecular docking studies suggest the presence of a hydrophobic binding site within the receptor that accommodates the biphenyl methoxy group. nih.govelsevierpure.com Certain compounds from these series have demonstrated high binding affinities, with Ki values in the nanomolar range. nih.govelsevierpure.com

Compound ClassSynthetic RouteBiological TargetNotable FindingsRef.
Aryl-biphenyl-2-ylmethylpiperazinesReductive amination of this compound with N-arylpiperazines5-HT7 ReceptorCompounds show high binding affinity (Ki = 43.0 nM and 46.0 nM for lead compounds). The biphenyl methoxy group interacts with a hydrophobic pocket in the receptor. nih.govelsevierpure.com

Development of Scaffolds for Neurotransmitter Transporter Modulation

The biphenyl scaffold, readily accessible from precursors like this compound, is integral to the development of molecules that modulate the function of neurotransmitter transporters. These transporters, such as the dopamine (B1211576) transporter (DAT) and the γ-aminobutyric acid (GABA) transporter 1 (GAT1), are crucial for regulating neurotransmitter levels in the synaptic cleft. benzon-foundation.dk Dysregulation of these transporters is implicated in numerous neurological and psychiatric conditions.

While direct studies naming this compound in the synthesis of GABA transporter modulators are not prominent, the core biphenyl structure is a key element in ligands for various CNS targets. For example, biphenyl derivatives have been investigated as positive allosteric modulators (PAMs) of the dopamine D1 receptor, a system closely linked to dopamine transport and signaling. acs.org The synthesis of these modulators often relies on Suzuki-Miyaura coupling to create the central biphenyl scaffold, which is the same core structure as the title compound. acs.org The development of such scaffolds provides a platform for creating new chemical entities that can fine-tune neurotransmission, offering potential therapeutic avenues for a range of disorders. nih.gov

Modular Synthesis Strategies Utilizing this compound

Modular synthesis is a powerful strategy that allows for the efficient creation of a diverse range of complex molecules from simpler, interchangeable building blocks. acs.orgdntb.gov.ua this compound is an exemplary building block for such approaches due to its distinct and orthogonally reactive functional groups.

The synthesis of the precursor itself, often achieved through a Suzuki-Miyaura cross-coupling reaction, is inherently modular, combining a boronic acid with a bromo-benzaldehyde derivative. This allows for variation in the substitution of either aromatic ring.

Once formed, this compound can be used in subsequent modular reactions. A prime example is the synthesis of the aforementioned aryl-biphenyl-2-ylmethylpiperazine libraries for 5-HT7 receptor screening. nih.govelsevierpure.com In this approach:

Module 1: The this compound unit acts as the core scaffold.

Module 2: A diverse collection of N-arylpiperazines is used.

By combining Module 1 with each member of the Module 2 library through a consistent reaction (reductive amination), a large number of distinct products can be rapidly synthesized and evaluated. This modularity is crucial for efficiently mapping the structure-activity relationship and optimizing ligand binding and functional activity. nih.govelsevierpure.com This strategy, which involves connecting distinct components in a programmed and predictable manner, is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov

Preparation of Organoboron Helically Chiral Compounds

The utility of this compound as a versatile precursor is highlighted in the modular synthesis of complex, helically chiral organoboron compounds. These syntheses leverage the inherent structural flexibility of biaryl and triaryl systems, derived from fundamental achiral building blocks, to construct intricate helical scaffolds through the strategic introduction of boron atoms. This approach has led to the successful preparation of various azabora nih.govhelicenes and azabora nih.govhelicenes, which exhibit notable configurational stability and interesting photophysical properties.

The synthesis of these organoboron helically chiral compounds commences with a Suzuki-Miyaura cross-coupling reaction. This initial step affords a formyl-substituted biphenyl, which serves as a key intermediate. This biphenyl derivative then undergoes a Corey-Fuchs reaction to yield the corresponding alkyne. Following the formation of the alkyne, a platinum-catalyzed ring closure is employed to produce a methoxy-phenanthrene derivative.

Subsequent steps involve the cleavage of the methyl ether and the synthesis of a pseudohalide. This intermediate then participates in another Suzuki-Miyaura reaction to furnish a phenanthrene (B1679779) derivative functionalized with a boronic acid pinacol (B44631) ester (PHE-Bpin). This modular strategy allows for the construction of complex helical structures from relatively simple, achiral starting materials. The introduction of boron into these helical frameworks has been shown to yield helicenes with significant fluorescence quantum yields and strong chiroptical responses.

Detailed research findings have demonstrated the formation of two distinct types of helically chiral compounds, one bearing a single boron atom and another with two boron atoms. The resulting all-ortho-fused azabora nih.govhelicenes are characterized by their exceptional configurational stability, with blue or green fluorescence in solution and green or yellow emission in the solid state. Furthermore, these compounds exhibit a strong chiroptical response, with large dissymmetry factors.

In a related synthetic pathway, benzo[h]isoquinoline can be obtained through a five-step sequence starting with the coupling of 3-bromo-4-methylpyridine (B15001) and 2-formylphenylboronic acid, followed by a base-promoted cyclization. This highlights the versatility of formyl-substituted biaryl compounds in accessing diverse heterocyclic scaffolds that can be further elaborated into complex chiral architectures.

The table below summarizes the key types of organoboron helically chiral compounds synthesized and their notable properties.

Compound TypeKey FeaturesFluorescence Properties
All-ortho-fused azabora nih.govhelicenesExceptional configurational stability, strong chiroptical responseBlue or green in solution (Φfl 18–24%), green or yellow in solid state (Φfl up to 23%)
Azabora nih.govhelicenesConsist of angularly and linearly fused ringsBlue emitters in CH2Cl2 (Φfl up to 47%), solid-state fluorescence (Φfl up to 25%)

Reaction Mechanisms and Reactivity Studies of 2 Methoxy Biphenyl 2 Carbaldehyde

Investigations into the Reactivity of the Aldehyde Functionality in 2'-Methoxy-biphenyl-2-carbaldehyde

The aldehyde group in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic and steric effects of the biphenyl (B1667301) system and the ortho-methoxy group. The aldehyde can participate in nucleophilic addition reactions, where the electrophilic carbonyl carbon is attacked by a nucleophile.

Studies have explored the interaction between the dimethylamino group and an aldehyde group in biphenyl derivatives. acs.org By placing electron-donating or electron-withdrawing groups on the aromatic rings, the extent of the interaction between the nucleophilic nitrogen and the electrophilic carbonyl group can be modulated. acs.org Specifically, electron-withdrawing groups positioned para to the aldehyde are expected to enhance the charge transfer between the two groups, thereby increasing the aldehyde's reactivity. acs.org Conversely, electron-donating groups would likely diminish this interaction. acs.org

Furthermore, the aldehyde functionality can be a precursor for the synthesis of other functional groups. For instance, it can be oxidized to a carboxylic acid or reduced to an alcohol. The aldehyde also serves as a handle for the construction of more complex molecular architectures through reactions such as the Wittig reaction or aldol (B89426) condensations.

Exploration of Stereoselective Transformations Involving this compound

Stereoselective reactions are crucial in organic synthesis for the creation of specific stereoisomers. masterorganicchemistry.com In the context of this compound, the atropisomeric nature of the biphenyl backbone, arising from hindered rotation around the C-C single bond, presents opportunities for stereoselective synthesis. The presence of the ortho-methoxy group contributes to this rotational barrier.

While specific studies on stereoselective transformations directly involving this compound are not extensively detailed in the provided context, the principles of stereoselectivity can be applied. For example, the aldehyde could be a substrate in asymmetric nucleophilic additions, where a chiral catalyst or auxiliary directs the approach of a nucleophile to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.

Diastereoselective reactions are also a key area of exploration. masterorganicchemistry.com For instance, if the biphenyl unit is already chiral, the existing stereocenter can influence the stereochemical outcome of reactions at the aldehyde group, leading to the formation of one diastereomer over another. An example of achieving high diastereoselectivity is the one-pot synthesis of pyrrolidinones through a nitro-Mannich reaction followed by lactamization, which generates three contiguous stereocenters. ucl.ac.uk

Electrochemical Transformations and Their Mechanisms (e.g., Metal-Free Electrochemical Coupling of Vinyl Azides)

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. cardiff.ac.uk These reactions can be used for various transformations, including C-H activation and the formation of new carbon-carbon or carbon-heteroatom bonds. uni-goettingen.deuni-goettingen.de

While direct electrochemical studies on this compound are not explicitly detailed, related electrochemical reactions provide insight into its potential transformations. For example, the electrochemical carboxylation of aryl halides using carbon dioxide has been demonstrated. sioc-journal.cn This suggests that if this compound were converted to a halide derivative, it could potentially undergo electrochemical carboxylation.

A plausible mechanism for such a transformation often involves the cathodic reduction of the starting material to generate a radical anion. acs.org This intermediate can then undergo further reactions, such as coupling with another species. In paired electrolysis, simultaneous reactions occur at both the anode and cathode. For instance, the cathodic reduction of one species can be coupled with the anodic oxidation of another, leading to a convergent synthesis. cardiff.ac.uk

Gold-Catalyzed Transformations and Nitrone Intermediate Formation from Nitrosoarene/Alkene Mixtures

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations, often with high selectivity. beilstein-journals.orgnih.gov Gold catalysts, particularly Au(I) complexes, are known to activate alkynes and allenes towards nucleophilic attack. acs.org

While direct gold-catalyzed reactions with this compound as the primary substrate are not described, related gold-catalyzed transformations of biphenyl derivatives have been reported. For instance, gold-catalyzed carboalkoxylations of 2-ethynylbenzyl ethers can lead to the formation of substituted 2-methoxyindenes. rsc.org This highlights the ability of gold catalysts to facilitate intramolecular cyclization reactions.

Gold catalysts can also be involved in cycloaddition reactions. beilstein-journals.org For example, gold-catalyzed formal [4+2] cycloadditions can provide access to spirocyclic oxindoles from alkynes and isatin-derived ketimines. uni-heidelberg.de The mechanism of many gold-catalyzed reactions involves the formation of key intermediates such as vinyl-gold species or gold carbenes. acs.org

Copper-Catalyzed C-H Bond Activation and Lactonization Mechanisms

Copper-catalyzed reactions represent a cost-effective and environmentally benign approach for C-H functionalization. nih.gov These reactions allow for the direct conversion of C-H bonds into new C-C, C-O, or C-N bonds, avoiding the need for pre-functionalized starting materials. scielo.br

The general mechanism for copper-catalyzed C-H activation often involves the cleavage of a C-H bond and the formation of a carbon-copper bond, which is then followed by the insertion of a functional group. scielo.br The regioselectivity of these reactions is often controlled by directing groups within the substrate.

In the context of biphenyl derivatives, copper catalysts have been used for various coupling reactions. rsc.org For example, a tryptophan-based copper(II) coordination polymer has shown catalytic activity in Suzuki-Miyaura cross-coupling reactions to produce substituted biphenyls. rsc.org Copper-catalyzed methods have also been developed for the synthesis of benzyl (B1604629) ethers through the direct oxidative cross-coupling of benzylic C-H bonds with alcohols. chemrxiv.org

Computational Chemistry and Theoretical Investigations of 2 Methoxy Biphenyl 2 Carbaldehyde

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 2'-Methoxy-biphenyl-2-carbaldehyde, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting its chemical behavior.

Studies on similar aromatic aldehydes and biphenyl (B1667301) systems have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), provides reliable results. acs.orgnih.govresearchgate.net For instance, the analysis of frontier orbitals helps in understanding the molecule's role in charge-transfer interactions and its susceptibility to nucleophilic or electrophilic attack. The aldehyde group, being electron-withdrawing, significantly influences the electronic properties of its attached phenyl ring, while the methoxy (B1213986) group acts as an electron-donating group on the other ring. nih.gov This electronic push-pull system can be precisely mapped using DFT.

The calculated electrostatic potential surface can identify electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atom of the carbonyl group is expected to be a site of negative potential, making it a likely point for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon is an electrophilic center. These theoretical predictions are invaluable for designing reactions, such as its use in the synthesis of more complex heterocyclic compounds. researchgate.net Furthermore, DFT can model reaction mechanisms, like the Kornblum-type oxidation, to predict electronic properties and orbital energies of reactants and intermediates. osti.gov

Table 1: Typical DFT Parameters for Analyzing Biphenyl Derivatives

Parameter Description Typical Application
Functional Approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional for organic molecules. acs.orgresearchgate.net
Basis Set Describes the atomic orbitals used in the calculation. 6-31G(d) or larger sets like 6-311++G(d,p) are common. acs.orgnih.gov
HOMO/LUMO Highest Occupied/Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and electronic transitions.
ESP Map Electrostatic Potential Map. Visualizes charge distribution and predicts sites for non-covalent interactions. bohrium.com

| NBO Analysis | Natural Bond Orbital Analysis. | Investigates charge transfer and orbital interactions, such as n→π*. acs.org |

Computational Modeling of Ligand-Metal Interactions in Catalytic Systems Derived from this compound

The unique structure of this compound, featuring both a methoxy and an aldehyde group in ortho positions on adjacent rings, makes it a candidate for use as a bidentate ligand in organometallic chemistry. The oxygen atoms of both the methoxy and carbonyl groups can act as donor atoms to coordinate with a metal center, forming a stable chelate ring. Biphenyl-based ligands are fundamental in catalysis, particularly in cross-coupling reactions where they can influence the efficiency and selectivity of the catalyst. mdpi.comomicsonline.org

Computational modeling, primarily using DFT, is essential for designing and understanding the properties of such catalytic systems. These models can predict the geometry of the resulting metal complex, the strength of the ligand-metal bonds, and the electronic structure of the complex. nih.gov For example, calculations can determine the binding energy of the ligand to various transition metals (e.g., Palladium, Nickel, Copper), which are commonly used in reactions like Suzuki-Miyaura or Ullmann couplings. mdpi.comrsc.org

Modeling can also shed light on the electronic effects of the ligand on the metal center. The electron-donating and -withdrawing characteristics of the ligand's substituents can tune the reactivity of the metal catalyst. Furthermore, computational studies can explore the entire catalytic cycle, identifying transition states and intermediates to provide a mechanistic understanding of how the this compound-derived ligand facilitates a specific chemical transformation. nih.gov

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal Ion Potential Application Coordination Mode Computational Focus
Palladium(II) Cross-coupling reactions (e.g., Suzuki, Heck) mdpi.com Bidentate (O, O') Geometry optimization, binding energy, catalytic cycle intermediates.
Nickel(II) Cross-coupling, Kumada coupling rsc.org Bidentate (O, O') Electronic structure, spin states, reaction barriers.
Copper(I/II) Ullmann reaction, click chemistry rsc.org Bidentate (O, O') Redox properties, complex stability.

| Ruthenium(II) | Asymmetric hydrogenation, photochemistry nih.gov | Bidentate (O, O') | Excited state properties, charge transfer (MLCT). |

Molecular Docking and Structure-Activity Relationship (SAR) Analysis for Biological Targets

Biphenyl derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to form favorable interactions, such as π-π stacking, with hydrophobic pockets in biological targets like enzymes and receptors. mdpi.com The specific substituents on this compound provide additional points for interaction, suggesting its potential as a biologically active agent.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method can be used to screen this compound against various biological targets. For example, related biphenyl compounds have shown potential as anticancer, antioxidant, and anti-inflammatory agents. smolecule.comsmolecule.com Docking studies on similar structures have revealed interactions with enzymes like HIV protease and IRE1α RNase. smolecule.comsmolecule.com The aldehyde group can act as a hydrogen bond acceptor or even form covalent bonds (e.g., Schiff bases) with amino acid residues like lysine, while the methoxy group and biphenyl rings can engage in hydrophobic and van der Waals interactions.

Structure-Activity Relationship (SAR) analysis helps in understanding how chemical structure relates to biological activity. By computationally modifying the structure of this compound (e.g., changing substituent positions or types) and evaluating the effect on docking scores or predicted activity, researchers can design more potent and selective derivatives. pitt.edu For instance, SAR studies on other biphenyls have shown that the presence and position of electron-withdrawing groups can enhance biological activity.

Table 3: Hypothetical Molecular Docking and SAR Insights

Potential Target Class Key Interacting Moiety Type of Interaction SAR Focus
Proteases (e.g., HIV Protease) Biphenyl Scaffold Hydrophobic, π-π stacking Modifying ring substituents to enhance hydrophobic interactions.
Kinases Aldehyde Group Hydrogen bonding with backbone or side chains. Replacing aldehyde with other H-bond donors/acceptors.
Oxidoreductases Methoxy Group Hydrophobic interaction, potential H-bonding. Investigating the effect of demethylation to a hydroxyl group.

| Gyrases (e.g., S. aureus gyrase) | Entire Molecule | Combination of hydrophobic and polar interactions. researchgate.net | Exploring different substitution patterns on the biphenyl rings. |

Conformational Analysis and Stereochemical Considerations of this compound and its Derivatives

The stereochemistry of biphenyl compounds is dominated by the phenomenon of atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. rsc.org This restricted rotation is caused by steric hindrance from bulky substituents at the ortho positions (2, 2', 6, and 6'). If the rotational barrier is high enough, individual enantiomeric conformers (atropisomers) can be isolated. stereoelectronics.org

In this compound, the substituents are a methoxy group at the 2'-position and a carbaldehyde group at the 2-position. Conformational analysis, which examines the energy of the molecule as a function of the dihedral angle between the rings, can be performed using computational methods. scribd.com These calculations help determine the most stable conformation and the energy barrier to rotation. For a related compound, 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid, the half-life for racemization was found to be only 12 minutes, indicating a relatively low rotational barrier. stereoelectronics.org Given that a carbaldehyde group is generally less sterically demanding than a carboxylic acid group, it is likely that this compound also has a low barrier to rotation and would not be resolvable into stable atropisomers at room temperature.

X-ray crystallography data provides definitive information about the molecule's conformation in the solid state. The crystal structure of this compound reveals a non-planar arrangement, with a specific dihedral angle between the two phenyl rings. nih.gov Computational studies on similar systems have also noted that the carbonyl group itself can be rotated slightly out of the plane of its attached aromatic ring. acs.org

| Conformational Isomers | Different spatial arrangements due to bond rotation (e.g., staggered, eclipsed). | The molecule exists as a distribution of conformers in solution, with the anti-like (twisted) conformation being most stable. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways for 2'-Methoxy-biphenyl-2-carbaldehyde

While established methods like the Suzuki-Miyaura coupling are commonly used for the synthesis of this compound, future research is focused on creating more efficient, sustainable, and economically viable pathways. rsc.orgrsc.org Traditional methods often rely on palladium catalysts and boronic acids, such as the reaction between 2-bromobenzaldehyde (B122850) and (2-methoxyphenyl)boronic acid. rsc.org

Expansion of Catalytic Roles and Ligand Architectures Based on this compound

This compound serves as a crucial precursor for the synthesis of advanced ligands, particularly atropisomeric phosphines, which are vital in asymmetric catalysis. The biphenyl (B1667301) backbone's restricted rotation allows for the creation of chiral environments, essential for controlling the stereochemistry of chemical reactions.

Future research is geared towards designing and synthesizing a new generation of ligands derived from this scaffold. By modifying the substituents on the biphenyl rings, chemists can fine-tune the steric and electronic properties of the resulting ligands. This allows for the optimization of catalysts for specific reactions, aiming for higher activity, selectivity, and stability. For instance, computational studies, such as those using Density Functional Theory (DFT), are being employed to model and predict the behavior of new ligand designs, accelerating the discovery process. acs.org The goal is to develop ligands that are not only more effective but also applicable to a broader range of chemical transformations, including challenging cross-coupling reactions and polymerizations. rsc.org

Discovery of New Bioactive Molecules Based on the this compound Scaffold

The biphenyl unit is a recognized pharmacophore present in numerous biologically active compounds and marketed drugs. rsc.org The this compound scaffold is a valuable starting point for the synthesis of novel molecules with potential therapeutic applications. rsc.orglookchem.com

Future research in this domain will focus on using this aldehyde as a building block to create more complex molecular architectures. lookchem.com For example, it can be a key intermediate in the synthesis of phenanthridine (B189435) derivatives, a class of compounds known for their potential antitumor and antiparasitic activities. nih.gov The aldehyde group is readily transformable into other functional groups, enabling the construction of diverse chemical libraries. These libraries can then be screened for various biological activities, such as enzyme inhibition or receptor antagonism. nih.govtandfonline.comnih.gov By systematically modifying the biphenyl scaffold, researchers aim to identify new lead compounds for drug discovery programs targeting a wide range of diseases. nih.govnih.gov

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. These modern techniques offer significant advantages in terms of safety, efficiency, scalability, and process control.

Future efforts will likely focus on adapting the synthesis of this compound and its derivatives to these advanced platforms. Flow chemistry, for instance, allows for precise control over reaction parameters like temperature and mixing, which can lead to higher yields and purities. acs.org The use of microreactors can also enable the safe handling of hazardous reagents or intermediates. cardiff.ac.uk Automating the synthesis process can accelerate the production of libraries of related compounds for screening purposes, particularly in the development of new ligands or bioactive molecules. whiterose.ac.uk The integration of these technologies will be crucial for the large-scale, cost-effective, and sustainable production of fine chemicals derived from the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.